![molecular formula C13H19N3O2S2 B5712650 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, and its inhibition results in the reduction of T-cell activation and pro-inflammatory cytokine production. This leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. It also reduces the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases. Moreover, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. Moreover, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacokinetics, efficacy, and safety. However, this compound has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research on 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide. One of the most promising areas is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Another area of research is the investigation of the long-term effects of this compound on the immune system. Moreover, further studies are needed to determine the optimal dosage and duration of treatment for various autoimmune diseases. Finally, the development of more potent and selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide involves the reaction of 4-aminomethylbenzenesulfonamide with cyclopentyl isothiocyanate. The reaction results in the formation of the desired compound, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c14-20(17,18)12-7-5-10(6-8-12)9-15-13(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,14,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGGLNVJKXYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

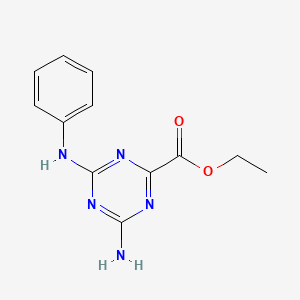
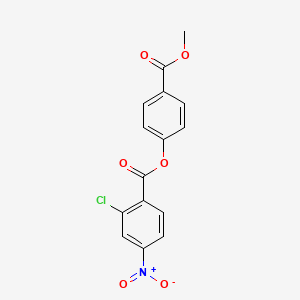
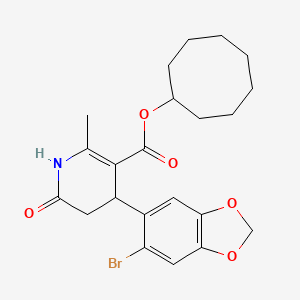
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5712580.png)
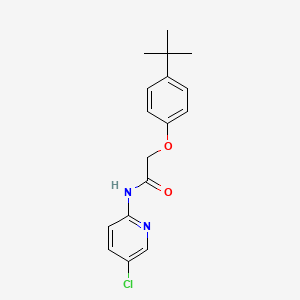
![3-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5712619.png)
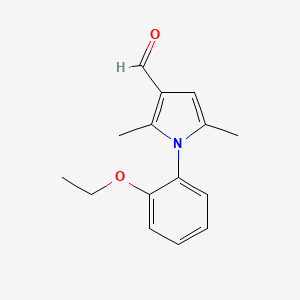
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
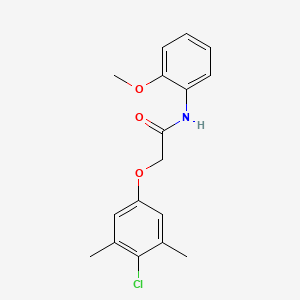
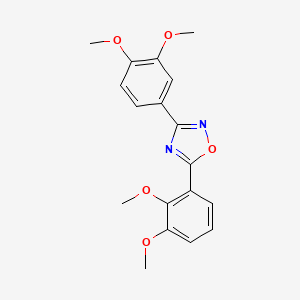
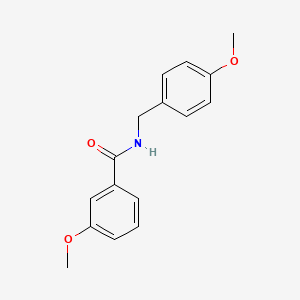
![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)